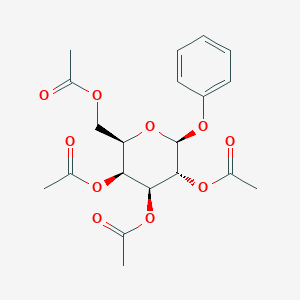

Phenyl tetra-O-acetyl-beta-D-galactopyranoside

Vue d'ensemble

Description

Phenyl tetra-O-acetyl-beta-D-galactopyranoside is a prominent chemical compound, serving as an invaluable substrate for β-galactosidase . It plays a pivotal role in fortifying the research of galactosidase-related ailments, such as galactosemia and lactose intolerance . This compound is renowned in biomedicine for its capability to imitate the intricate arrangement of carbohydrates found on the exterior of cells .

Synthesis Analysis

Phenyl 1-thio-glycosides and related thioglycosides have been used extensively for the synthesis of complex oligosaccharides . An aromatic nucleophilic substitution reaction between 1,5-difluoro-2,4-dinitrobenzene and a galacto thiol gave 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside .Molecular Structure Analysis

The molecular formula of Phenyl tetra-O-acetyl-beta-D-galactopyranoside is C20H24O9S . The average mass is 440.464 Da and the monoisotopic mass is 440.114105 Da .Chemical Reactions Analysis

Phenyl tetra-O-acetyl-beta-D-galactopyranoside has been used in the synthesis of a library of 28 compounds that was tested for binding to galectins-1, -3, -7, -8N, and -9N . An aromatic nucleophilic substitution reaction between 1,5-difluoro-2,4-dinitrobenzene and a galacto thiol gave 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside .Physical And Chemical Properties Analysis

Phenyl tetra-O-acetyl-beta-D-galactopyranoside has a density of 1.3±0.1 g/cm3, a boiling point of 514.6±50.0 °C at 760 mmHg, and a flash point of 247.6±18.1 °C . It has 9 H bond acceptors, 0 H bond donors, and 11 freely rotating bonds .Applications De Recherche Scientifique

Synthesis of Complex Carbohydrates

Phenyl tetra-O-acetyl-beta-D-galactopyranoside is used in the synthesis of complex carbohydrates . Carbohydrates play key roles in several biological events, and the ability to synthesize them in the lab is crucial for further research and understanding .

Synthesis of Oligosaccharides

This compound, along with related thioglycosides, has been extensively used for the synthesis of complex oligosaccharides . Oligosaccharides are carbohydrates that consist of a small number of monosaccharides (simple sugars) and have many functions in both plants and animals .

Inhibition of Human Galectins

Aryl 1-thio-β-d-galactopyranosides, which can be synthesized from Phenyl tetra-O-acetyl-beta-D-galactopyranoside, have been used recently as specific inhibitors of human galectins . Galectins are a type of protein that can bind to specific sugars, and they play a role in many biological functions, including inflammation, immunity, and cancer .

Chemical Analysis

Phenyl tetra-O-acetyl-beta-D-galactopyranoside can be used as a standard in chemical analysis . For example, it can be used in high-performance liquid chromatography (HPLC), a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .

Nanotechnology

This compound has potential applications in nanotechnology . For example, it can be used in the synthesis of nano-sized materials .

Pharmaceutical Research

Phenyl tetra-O-acetyl-beta-D-galactopyranoside can be used in pharmaceutical research . For example, it can be used in the development of new drugs, especially those targeting carbohydrate-binding proteins .

Mécanisme D'action

Target of Action

Phenyl Tetra-O-acetyl-beta-D-galactopyranoside, also known as PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE, has been used extensively for the synthesis of complex oligosaccharides . It has been identified as a specific inhibitor of human galectins , a family of β-galactoside-binding proteins. Galectins play a crucial role in many biological processes, including cell-cell adhesion, immune response regulation, and apoptosis .

Mode of Action

The compound interacts with its target, galectins, by binding to the β-galactoside sites of these proteins . This binding can inhibit the normal function of galectins, leading to changes in the biological processes they regulate .

Biochemical Pathways

Given its inhibitory action on galectins, it can be inferred that the compound may affect pathways related to cell-cell adhesion, immune response regulation, and apoptosis .

Result of Action

The molecular and cellular effects of Phenyl Tetra-O-acetyl-beta-D-galactopyranoside’s action would depend on the specific galectins it inhibits and the biological processes these galectins regulate. For instance, if the compound inhibits a galectin involved in immune response regulation, it could potentially alter immune responses .

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKPFIHCMIKXMU-LCWAXJCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225803 | |

| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl tetra-O-acetyl-beta-D-galactopyranoside | |

CAS RN |

2872-72-2 | |

| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2872-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl tetra-O-acetyl-beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002872722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl tetra-O-acetyl-β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What can you tell us about the structural characteristics of Phenyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside based on the research paper?

A1: The research paper "X-RAY AND MOLECULAR MECHANICS STUDY OF PHENYL 2,3,4,6-TETRA-O-ACETYL-BETA -D-GALACTOPYRANOSIDE" [] primarily focuses on elucidating the three-dimensional structure of the title compound using X-ray crystallography and molecular mechanics calculations. While it doesn't delve into the other aspects you listed (like pharmacological properties or environmental impact), the study provides valuable insights into the conformation of the molecule. The paper likely discusses bond lengths, bond angles, and torsion angles, which are crucial for understanding its interactions with other molecules and its potential as a building block in carbohydrate chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)